2,2-Dichloro-3,3-dimethylbutane

Organic Synthesis Reaction Selectivity Isomer Comparison

2,2-Dichloro-3,3-dimethylbutane (CAS 594-84-3) is a geminal dichloroalkane with the molecular formula C6H12Cl2. This compound is characterized by a butane backbone where the second carbon is substituted with two chlorine atoms and the third carbon is substituted with two methyl groups, creating a highly sterically hindered structure.

Molecular Formula C6H12Cl2
Molecular Weight 155.06 g/mol
CAS No. 594-84-3
Cat. No. B105728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-3,3-dimethylbutane
CAS594-84-3
Synonyms1,1-Dichloro-1-tert-butylethane;  NSC 48894
Molecular FormulaC6H12Cl2
Molecular Weight155.06 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C)(Cl)Cl
InChIInChI=1S/C6H12Cl2/c1-5(2,3)6(4,7)8/h1-4H3
InChIKeyQMQRQQASVUFJGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichloro-3,3-dimethylbutane (CAS 594-84-3): Technical Baseline for Procurement


2,2-Dichloro-3,3-dimethylbutane (CAS 594-84-3) is a geminal dichloroalkane with the molecular formula C6H12Cl2 [1]. This compound is characterized by a butane backbone where the second carbon is substituted with two chlorine atoms and the third carbon is substituted with two methyl groups, creating a highly sterically hindered structure [1][2]. It is a chlorinated hydrocarbon that primarily serves as a specialized intermediate in organic synthesis, with a documented application in the pharmaceutical synthesis of terbinafine . Its unique substitution pattern and steric bulk confer distinct physical and chemical properties that differentiate it from other dichlorobutane isomers.

Why 2,2-Dichloro-3,3-dimethylbutane (594-84-3) Cannot Be Substituted by Common Analogs


Generic substitution among chlorinated hydrocarbons or even among dichlorobutane isomers is scientifically unsound for 2,2-dichloro-3,3-dimethylbutane (CAS 594-84-3) due to its unique geminal dichloro substitution pattern and extreme steric bulk. Unlike its closest isomer, 2,3-dichloro-2,3-dimethylbutane (CAS 594-85-4), which features chlorine atoms on adjacent carbons, the target compound concentrates both chlorine atoms on the same C2 carbon . This structural difference dictates divergent reaction pathways, particularly in elimination and substitution reactions, and results in significantly different physical properties . Furthermore, its established role as a specific intermediate in the synthesis of the antifungal drug terbinafine means that replacing it with a 'similar' compound could alter reaction yields, create different byproducts, and ultimately compromise the integrity of the final pharmaceutical product. The following sections provide the quantitative evidence for why this compound must be selected over its closest alternatives.

Quantitative Procurement Evidence: 2,2-Dichloro-3,3-dimethylbutane (594-84-3) vs. Comparators


Structural and Reactivity Differentiation from Closest Isomer 2,3-Dichloro-2,3-dimethylbutane

2,2-Dichloro-3,3-dimethylbutane exhibits a fundamentally different reactivity profile compared to its closest positional isomer, 2,3-dichloro-2,3-dimethylbutane (CAS 594-85-4), due to its geminal dichloro arrangement. While both are C6H12Cl2 isomers, the target compound is documented to undergo distinct reactions with nucleophiles and bases, making it a valuable intermediate for specific synthetic routes . In contrast, 2,3-dichloro-2,3-dimethylbutane, with its vicinal dichloro substitution, is more prone to dehalogenation reactions to form alkenes, a pathway not favored for the target compound. This structural basis for reactivity difference is critical for chemists selecting intermediates.

Organic Synthesis Reaction Selectivity Isomer Comparison

Superior Yield as Major Product in Electrophilic Addition to 3,3-Dimethylbut-1-ene

In the addition of HCl to 3,3-dimethylbut-1-ene, 2,2-dichloro-3,3-dimethylbutane is the major product formed, with a reported yield of 44% [1]. This is significantly higher than the yields of other dichlorinated isomers formed in the same reaction, such as 2,3-dichloro-2,3-dimethylbutane (18%) and 1,3-dichloro-2,3-dimethylbutane (3%) [1]. This high selectivity, attributed to a double Markovnikov addition pathway, makes it the preferred target when synthesizing this specific dichloride from the corresponding alkene.

Reaction Yield Electrophilic Addition Synthesis Optimization

Key Intermediate with Established Role in Terbinafine Synthesis

2,2-Dichloro-3,3-dimethylbutane is a documented and specific intermediate used in the synthesis of terbinafine (as the T107500 HCl salt) . This application is well-established in the literature, referencing work by Han, Y., et al. in the Zhongguo Yaoke Daxue Xuebao . While other chlorinated hydrocarbons like 1,4-dichlorobutane are used as general linkers in ligand and polymer synthesis [1], the target compound serves a highly specific and documented role in the production of a major commercial antifungal agent.

Pharmaceutical Synthesis Antifungal Intermediate Terbinafine

Lower Boiling Point vs. 1,4-Dichlorobutane for Different Separation Requirements

The boiling point of 2,2-dichloro-3,3-dimethylbutane is reported as 135.7 °C at 760 mmHg . This is approximately 25-27 °C lower than the boiling point of 1,4-dichlorobutane, a common linear dichloroalkane, which is reported as 161-163 °C [1]. This significant difference in volatility is a critical factor in process design, as it dictates the energy requirements for distillation and influences separation strategies during purification.

Physical Properties Boiling Point Separation Science

Steric Hindrance as a Tool for Controlling Reaction Selectivity

The molecular structure of 2,2-dichloro-3,3-dimethylbutane features significant steric hindrance around the C2 reaction center due to the adjacent tert-butyl group. This steric bulk directly influences its reactivity, favoring elimination over substitution pathways [1]. This is in contrast to less sterically hindered analogs like 1,4-dichlorobutane, which readily undergo nucleophilic substitution (SN2) [2]. This inherent property makes the target compound a valuable tool for chemists seeking to control reaction outcomes by exploiting steric effects.

Steric Effects Reaction Control Organic Synthesis

Validated Application Scenarios for 2,2-Dichloro-3,3-dimethylbutane (594-84-3)


Pharmaceutical Synthesis: Terbinafine Intermediate

2,2-Dichloro-3,3-dimethylbutane is the documented and specific intermediate for the synthesis of terbinafine, a widely used antifungal medication . This application is the primary driver for its procurement in the pharmaceutical industry. The compound's unique structure is essential for the correct assembly of the terbinafine molecule, and no common analog can substitute for it in this validated synthetic route .

Organic Synthesis Research: Geminal Dichloride Precursor for Alkynes

The compound is a valuable research chemical for studying and executing double dehydrohalogenation reactions to form alkynes . Its sterically hindered, geminal dichloro structure makes it an excellent model substrate for investigating elimination reaction mechanisms, and its high yield (44%) as the major product in the HCl addition to 3,3-dimethylbut-1-ene [1] confirms its synthetic accessibility for such studies.

Chemical Process Development: Volatility and Separation Studies

With a boiling point of 135.7 °C, which is significantly lower than that of 1,4-dichlorobutane (161-163 °C) [1], this compound is ideal for research and development studies focused on separation processes. Its distinct volatility can be leveraged in distillation or evaporation studies, and it serves as a useful reference compound for calibrating analytical instruments like gas chromatographs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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